5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one
Description
Properties
IUPAC Name |
5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYEECRWZPUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.
Alkylation: The methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazolo-diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Borane or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo-diazepine ring.
Scientific Research Applications
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the design of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Table 1: Structural and Functional Comparison
Key Findings
However, analogs with substituents favoring equilibrium with reactive acyclic forms (e.g., tert-butyl esters) may overcome this limitation . The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one chemotype (Compound 2) shares structural similarities but lacks the benzyl group, which may reduce steric hindrance in target binding .
Therapeutic Targets The benzyl-substituted compound is prioritized for ROS1 inhibition, whereas triazolo variants like Ata target melanocortin receptors, demonstrating how core heterocycle changes alter biological specificity . mGluR2-targeted dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones highlight the scaffold’s versatility in central nervous system applications .
Synthetic Challenges
- Introducing bulky substituents (e.g., benzyl) at the 5-position necessitates harsh conditions (e.g., NaH/DMF, elevated temperatures) compared to smaller alkyl groups .
Biological Activity
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique pyrazolo[1,5-a][1,4]diazepine core structure, which is known for various biological activities. The molecular formula is C14H14N4O, with a molecular weight of 254.29 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, a related compound showed an IC50 value in the nanomolar range against several cancer cell lines, indicating potent activity .
Antidepressant Effects
The antidepressant potential of pyrazolo[1,5-a][1,4]diazepines has been explored in animal models. One study reported that administration of a structurally related compound resulted in significant reductions in depressive-like behaviors in mice subjected to stress tests. This effect was attributed to modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
Enzyme Inhibition
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit protein kinases involved in cell signaling pathways associated with cancer progression . The structure-activity relationship studies revealed that modifications at the benzyl group significantly impacted enzyme binding affinity.
Neuroprotective Properties
Recent studies have suggested that pyrazolo[1,5-a][1,4]diazepine derivatives may possess neuroprotective effects. In vitro assays demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the activation of survival pathways and inhibition of pro-apoptotic factors .
Case Study 1: Anticancer Activity Evaluation
In a controlled study evaluating the anticancer activity of related pyrazolo compounds on human cancer cell lines (A549 and HCT116), it was observed that certain modifications led to enhanced cytotoxicity. The study reported IC50 values ranging from 10 to 50 nM for the most active compounds .
Case Study 2: Behavioral Assessment in Animal Models
A behavioral study assessed the antidepressant effects of a closely related compound in mice. The results indicated significant improvement in forced swim and tail suspension tests after treatment with the compound at doses of 10 mg/kg and 20 mg/kg . This suggests potential for further development as an antidepressant.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazolo[1,5-a][1,4]diazepines indicates that:
- Substituents on the benzyl ring : Modifications can enhance or reduce biological activity.
- Positioning of nitrogen atoms : The arrangement affects binding affinity to target enzymes.
- Hydrophobic interactions : Compounds with increased hydrophobic character often show better penetration and efficacy in biological systems.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one, and how do they influence its experimental handling?
- Answer : The compound exhibits a logP value of 1.07, indicating moderate lipophilicity, and a logD of -2.38 at pH 7.4, suggesting reduced membrane permeability under physiological conditions. Its pKa (3.17) and polar surface area (110.57 Ų) imply limited solubility in aqueous buffers, necessitating the use of organic solvents (e.g., DMSO) for in vitro assays. These properties must be optimized during formulation for cellular uptake studies .
Q. What synthetic methodologies are reported for preparing 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one derivatives?
- Answer : Microwave-assisted synthesis is a key method for improving reaction efficiency. For example, Liu et al. utilized microwave irradiation (150°C, 30 min) to cyclize intermediates, achieving yields >75% with reduced byproduct formation compared to conventional heating . Functionalization at position 7 involves silylformamidine-mediated reactions in anhydrous benzene, followed by crystallization from hexane to isolate products (e.g., 3g in 41% yield) .
Q. How is the compound’s purity validated in academic research?
- Answer : Purity is confirmed via HPLC (≥98% by method A) and NMR (¹H and ¹³C). Flash chromatography (SiO₂, gradient elution with EtOAc/hexanes) is standard for isolating intermediates. For example, compound 8q was purified using sequential chromatography (0–5% MeOH in CH₂Cl₂ followed by 20–70% EtOAc in hexanes) to remove sulfonate byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antiproliferative activity in cancer cells?
- Answer : The compound induces apoptosis via caspase-3/7 activation (IC₅₀ = 2.1 µM in A549 cells) and modulates autophagy by upregulating LC3-II/Beclin-1. Zheng et al. demonstrated that co-treatment with chloroquine (autophagy inhibitor) synergistically enhances cytotoxicity, suggesting dual apoptotic/autophagic pathways . Additionally, p53-dependent pathways are implicated, as knockdown of p53 reduces activity by 60% in H322 cells .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). For instance, Liu et al. reported IC₅₀ = 1.8 µM in serum-free media vs. 4.3 µM in 10% FBS, highlighting serum protein binding as a confounder . Standardizing protocols (e.g., 24-h exposure in RPMI-1640 with 5% FBS) and using orthogonal assays (e.g., clonogenic survival) are recommended for validation .
Q. What strategies improve selectivity for mGluR2 over other glutamate receptors?
- Answer : Janssen Pharmaceutica’s patent data show that substituting the benzyl group with electron-withdrawing substituents (e.g., -CF₃ at position 3) enhances mGluR2 NAM activity (Ki = 12 nM) while reducing off-target effects on mGluR5 (Ki > 1 µM). Docking studies suggest the trifluoromethyl group stabilizes a hydrophobic pocket in the allosteric site .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) predict metabolic stability by identifying susceptible sites (e.g., oxidation at the diazepine ring). For analogs with improved half-lives, in silico ADME models (e.g., SwissADME) prioritize derivatives with lower topological polar surface area (<90 Ų) and moderate logP (1–3) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for silylformamidine reactions to prevent hydrolysis .
- Assay Design : Include caspase inhibitors (e.g., Z-VAD-FMK) in apoptosis studies to confirm mechanism .
- Data Validation : Cross-validate IC₅₀ values using ATP-based viability (CellTiter-Glo) and apoptosis (Annexin V) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
